LSD1 Inhibitory Potency: (5Z)-5-(5-Chloro-2-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one vs. Unsubstituted Parent Scaffold
The target compound exhibited an IC50 of 10,000 nM against human recombinant LSD1 in a fluorescence-based H2O2 production assay (30-min incubation with methylated peptide substrate and Amplex Red) [1]. In contrast, the unsubstituted parent scaffold 5-benzylidene-2-thioxothiazolidin-4-one shows no reported LSD1 activity in the same curated dataset, and its closest measured bioactivity (NAT1 IC50 = 13,000 nM) indicates a fundamentally different target preference . The 5-chloro-2-methoxy substitution therefore introduces measurable, albeit modest, LSD1 engagement absent in the parent structure.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | 5-Benzylidene-2-thioxothiazolidin-4-one – no LSD1 activity reported; NAT1 IC50 = 13,000 nM |
| Quantified Difference | Target compound uniquely shows micromolar LSD1 inhibition; parent scaffold is LSD1-inactive. |
| Conditions | Human recombinant LSD1, fluorescence-based H2O2 assay, 30-min incubation, methylated peptide substrate + Amplex Red |
Why This Matters
This is the only publicly available quantitative evidence of LSD1 engagement for this substitution pattern, making the compound essential for SAR studies exploring benzylidene-substituted thioxothiazolidinones as epigenetic probe starting points.
- [1] BindingDB. BDBM50067587. LSD1 IC50 = 1.00E+4 nM. Assay: Inhibition of human recombinant LSD1, H2O2 production, 30 min, methylated peptide + Amplex Red. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067587. View Source
